1-(1-benzoylazetidin-3-yl)-1H-1,2,3-triazole
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Overview
Description
1-(1-Benzoylazetidin-3-yl)-1H-1,2,3-triazole is a compound that combines the structural features of azetidine, benzoyl, and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-benzoylazetidin-3-yl)-1H-1,2,3-triazole typically involves the reaction of 1-azabicyclo-[1.1.0]butane with 3-benzoyl-1,3-thiazolidine-2-thione in the presence of a Lewis acid such as magnesium triflate (Mg(OTf)2). The crude product is then purified using column chromatography and recrystallized from diethyl ether .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzoylazetidin-3-yl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine ring, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaH in dimethylformamide (DMF) or KOtBu in tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(1-Benzoylazetidin-3-yl)-1H-1,2,3-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 1-(1-benzoylazetidin-3-yl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes or disrupt cell membrane integrity, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(1-Benzoylazetidin-3-yl)thio-1,3-thiazoline: A related compound with a thiazoline ring instead of a triazole ring.
cis-3-Aroyl-thiourea-β-lactams: Compounds with similar structural features and potential biological activities.
Uniqueness
1-(1-Benzoylazetidin-3-yl)-1H-1,2,3-triazole is unique due to the presence of both azetidine and triazole rings, which confer distinct chemical and biological properties. This combination of structural features makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
phenyl-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c17-12(10-4-2-1-3-5-10)15-8-11(9-15)16-7-6-13-14-16/h1-7,11H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLSTQOIEDYBAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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